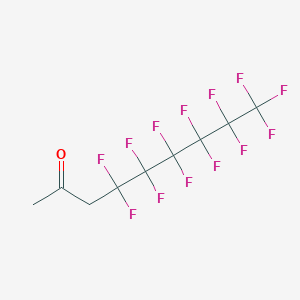

1H,1H,1H,3H,3H-Perfluorononan-2-one

概要

説明

1H,1H,1H,3H,3H-Perfluorononan-2-one is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,1H,3H,3H-Perfluorononan-2-one typically involves the fluorination of nonan-2-one derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.

化学反応の分析

Types of Reactions

1H,1H,1H,3H,3H-Perfluorononan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Material Science Applications

Surface Coatings and Treatments

1H,1H,1H,3H,3H-Perfluorononan-2-one is utilized in the formulation of surface coatings due to its water and oil repellency. This property is particularly beneficial in applications where surfaces must resist contamination or degradation from environmental factors.

Fluoropolymer Production

The compound serves as a precursor in the synthesis of fluoropolymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for use in harsh environments such as chemical processing plants and aerospace applications.

Environmental Applications

Environmental Monitoring

Research has shown that perfluorinated compounds like this compound can be detected in various environmental media. They are often studied for their persistence and bioaccumulation potential in wildlife and human populations . The compound's environmental behavior is critical for assessing the risks associated with fluorinated substances.

Remediation Technologies

Due to its stability and resistance to degradation, this compound is being investigated for its role in developing remediation technologies aimed at removing perfluoroalkyl substances (PFAS) from contaminated sites. Its unique properties may enhance the efficiency of such technologies.

Pharmaceutical Applications

Drug Development

The addition of fluorine atoms to pharmaceutical compounds can significantly enhance their lipophilicity and bioavailability. Studies indicate that incorporating this compound into drug formulations may improve therapeutic efficacy by optimizing pharmacokinetic properties .

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry for the quantification of PFAS in environmental samples. Its distinct characteristics allow for accurate detection and analysis in complex matrices .

Case Studies

作用機序

The mechanism of action of 1H,1H,1H,3H,3H-Perfluorononan-2-one involves its interaction with various molecular targets. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry and biochemistry research.

類似化合物との比較

Similar Compounds

- 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Uniqueness

1H,1H,1H,3H,3H-Perfluorononan-2-one is unique due to its specific fluorination pattern and the presence of a ketone functional group. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.

生物活性

Chemical Identity

1H,1H,1H,3H,3H-Perfluorononan-2-one, also known by its CAS number 77893-60-8, is a perfluorinated compound with the molecular formula C9H5F13O and a molecular weight of 376.11 g/mol. This compound belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their unique properties including hydrophobicity and lipophobicity.

| Property | Value |

|---|---|

| Boiling Point | 41°C at 0.5 mm |

| Molecular Formula | C9H5F13O |

| Molecular Weight | 376.11 g/mol |

| Hazard Codes | Xi (Irritant) |

| R Phrase | R36/37/38 |

| S Phrase | S26, S36 |

Biological Activity

The biological activity of this compound is primarily studied in the context of its environmental impact and potential health risks associated with PFAS exposure. Research indicates that PFAS compounds can exhibit various biological effects including endocrine disruption and reproductive toxicity.

Endocrine Disruption

A study highlighted that certain PFAS compounds can interfere with hormonal functions in both wildlife and humans. This interference can lead to reproductive health issues and developmental problems in offspring. The specific mechanisms include altering hormone levels and disrupting normal endocrine signaling pathways .

Reproductive Toxicity

Research has shown that exposure to PFAS, including this compound, may be linked to adverse reproductive outcomes. In animal studies, these compounds have been associated with decreased fertility rates and developmental abnormalities in fetuses .

Case Studies

-

Reproductive Health Assessment

A comprehensive environmental study assessed the impact of PFAS on reproductive health by analyzing data from various populations exposed to contaminated water sources. The findings indicated a correlation between PFAS levels in blood serum and reduced fertility rates among women in affected areas . -

Endocrine Disruption Studies

In vitro studies demonstrated that exposure to perfluorinated compounds can lead to significant alterations in estrogen receptor activity. These findings suggest that this compound may act as an endocrine disruptor by mimicking or blocking natural hormones .

Research Findings

Recent literature has focused on the persistence and bioaccumulation potential of PFAS in the environment. The following table summarizes key findings regarding the biological impacts of this compound:

特性

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFHTSQSIQEIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379924 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77893-60-8 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。